molecular formula C17H11F2N5S B2982521 7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-52-0

7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2982521
CAS No.: 863460-52-0
M. Wt: 355.37
InChI Key: ISKHDKGXHFBHQD-UHFFFAOYSA-N
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Description

7-((2-Fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-fluorophenylhydrazine and 2-fluorobenzyl isothiocyanate.

    Thioether Formation:

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially altering its electronic properties.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazolopyrimidines: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biological Probes: Used in research to study biological pathways and molecular interactions.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • 7-((2-Chlorobenzyl)thio)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Comparison:

  • Structural Differences: The presence of different substituents (e.g., fluorine vs. chlorine or methyl groups) can significantly affect the compound’s reactivity and biological activity.
  • Uniqueness: The fluorine atoms in 7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-fluorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5S/c18-12-5-7-13(8-6-12)24-16-15(22-23-24)17(21-10-20-16)25-9-11-3-1-2-4-14(11)19/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKHDKGXHFBHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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